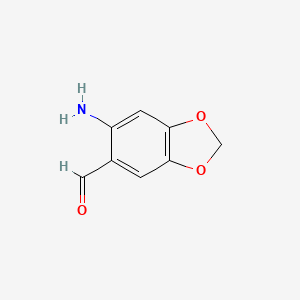

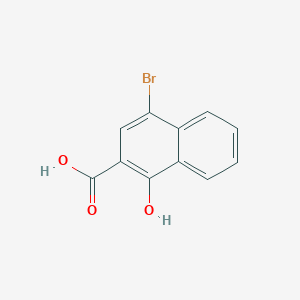

1-(2,4-二氯-5-氟-3-硝基苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds involves reactions with specific reagents under controlled conditions. For instance, a geminal diamine compound was synthesized by reacting 2-nitroaniline with chloral formed by distillation of chloral hydrate over concentrated H2SO4 . Although the exact synthesis of "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" is not detailed, similar synthetic strategies could potentially be applied, considering the reactivity of the nitro group and the presence of halogens which may influence the reaction conditions.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques and theoretical calculations. For example, the crystal structure of a chloro-hydroxyphenyl ethanone compound was confirmed by single-crystal XRD . The geometrical parameters of similar compounds have been found to be in agreement with XRD data, and their stability has been analyzed using Natural Bond Orbital (NBO) analysis . These studies suggest that "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" would also have a well-defined molecular structure that could be analyzed similarly.

Chemical Reactions Analysis

The chemical reactivity of such compounds can be inferred from their electronic properties. The HOMO-LUMO analysis is commonly used to determine the charge transfer within a molecule, which is crucial for understanding its reactivity . The molecular electrostatic potential (MEP) analysis indicates the regions of the molecule that are likely to undergo nucleophilic or electrophilic attack . For "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone", the presence of electronegative fluorine and nitro groups, as well as the carbonyl group, would significantly influence its reactivity.

Physical and Chemical Properties Analysis

The physical properties such as melting point, crystal structure, and elemental composition of related compounds have been characterized using various techniques . The chemical properties, including vibrational frequencies and corresponding assignments, are investigated both experimentally and theoretically . The nonlinear optical properties and hyperpolarizability of these compounds have also been evaluated, which could be relevant for the compound . The presence of different substituents like chloro, fluoro, and nitro groups in "1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone" would affect these properties, potentially making it suitable for applications in nonlinear optics or as a pharmaceutical intermediate.

科学研究应用

合成和化学应用

氨基苯并[b]噻吩的合成:Androsov等人(2010年)的研究展示了相关化合物在氨基苯并[b]噻吩的高效合成中的应用,突出了这些化学品在创建复杂有机结构Androsov et al., 2010中的实用性。

烷基芳基酮的亲电溴化:Ying(2011年)研究了各种烷基芳基酮的选择性α-单溴化,包括1-(2,4-二氯-5-氟-3-硝基苯基)乙酮。这项研究有助于了解这些化合物在特定条件下的反应Ying, 2011。

固液相平衡研究:Li等人(2019年)专注于相关化合物的相平衡,提供了有关它们物理性质和在分离过程中潜在应用的见解Li et al., 2019。

生物和药物研究

苄基苯基酮衍生物的研究:Vásquez-Martínez等人(2019年)探索了苄基苯基酮衍生物的生物活性,突出了这些化合物在生物医学应用中的潜力Vásquez-Martínez等人,2019。

乙酮衍生物中氢键的分析:Hibbs,Overgaard和Piltz(2003年)对相关乙酮化合物中的氢键进行了详细分析,有助于理解分子间相互作用Hibbs et al., 2003。

抗真菌剂的开发:Butters等人(2001年)对抗真菌剂伏立康唑的合成进行了研究,突出了类似化合物在药物开发中的作用Butters et al., 2001。

新型化学化合物的合成

席夫碱的合成和抗微生物活性:Puthran等人(2019年)使用类似于1-(2,4-二氯-5-氟-3-硝基苯基)乙酮的衍生物合成了新型席夫碱,展示了它们的抗微生物性能Puthran et al., 2019。

药物开发中的对映选择性合成:一项2022年的研究探讨了使用类似化合物对手性醇进行对映选择性合成,这对于开发特定的药物制剂至关重要Author Unknown, 2022。

尿嘧啶衍生物的芳基化:Gondela和Walczak(2006年)报道了使用类似于1-(2,4-二氯-5-氟-3-硝基苯基)乙酮的化合物直接芳基化尿嘧啶衍生物,有助于合成具有生物活性的分子Gondela & Walczak, 2006。

安全和危害

属性

IUPAC Name |

1-(2,4-dichloro-5-fluoro-3-nitrophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2FNO3/c1-3(13)4-2-5(11)7(10)8(6(4)9)12(14)15/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKFPAPKXZJFNNF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C(=C1Cl)[N+](=O)[O-])Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2FNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650401 |

Source

|

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |

CAS RN |

887267-36-9 |

Source

|

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=887267-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,4-Dichloro-5-fluoro-3-nitrophenyl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Hydroxymethyl)-6-methyl-5-phenylmethoxypyridin-3-yl]methanol](/img/structure/B1331489.png)

![Thieno[2,3-b]pyridin-3-amine](/img/structure/B1331513.png)

![2-[(2-Oxo-2-phenylethyl)sulfanyl]acetic acid](/img/structure/B1331515.png)

![5,6-Dimethylfuro[2,3-d]pyrimidin-4-amine](/img/structure/B1331516.png)

![5-Methylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1331517.png)